2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate
Description
Properties
Molecular Formula |
C10H15NO3 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-8-9(4-6-13-8)10(12)14-7-5-11(2)3/h4,6H,5,7H2,1-3H3 |
InChI Key |
LRNLAACHKOAHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OCCN(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-methylfuran-3-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-3,4-dicarboxylates.
Reduction: 2-(Dimethylamino)ethyl 2-methylfuran-3-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may exhibit biological activities, making it useful in drug discovery and development.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain molecular targets, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate
Structural Differences: Ethyl 4-(dimethylamino) benzoate replaces the furan ring with a benzene ring and positions the dimethylamino group para to the ester. Key Findings:
- In resin cements, ethyl 4-(dimethylamino) benzoate demonstrated a higher degree of conversion (≈15–20% higher) compared to 2-(dimethylamino)ethyl methacrylate, a compound with a similar dimethylaminoethyl group .
- Resins containing ethyl 4-(dimethylamino) benzoate exhibited superior physical properties (e.g., tensile strength, hardness) due to enhanced crosslinking efficiency .
- Unlike 2-(dimethylamino)ethyl derivatives, the benzoate’s aromatic ring likely contributes to rigidity and stability in polymer matrices .
Ethyl 2-Formylfuran-3-Carboxylate
Structural Differences: This compound has a formyl group at position 2 of the furan ring instead of a methyl group and lacks the dimethylaminoethyl chain. Key Findings:
- Widely used as a pharmaceutical precursor due to its reactive formyl group, enabling facile derivatization (e.g., Schiff base formation) .
- In agrochemicals, it serves as a building block for pesticides and herbicides, leveraging the furan ring’s electron-rich nature .
- Compared to 2-(dimethylamino)ethyl 2-methylfuran-3-carboxylate, the absence of the dimethylamino group reduces its solubility in polar solvents but increases stability under acidic conditions .
Methyl 2-Amino-3-Thiophenecarboxylate
Structural Differences: Replaces the furan ring with a thiophene and substitutes an amino group at position 2. Key Findings:
Ethyl 2-Amino-5,7-Dimethylbenzofuran-3-Carboxylate
Structural Differences : Incorporates a benzofuran ring (fused benzene and furan) with methyl groups at positions 5 and 6.
Key Findings :
- The benzofuran core increases aromaticity and thermal stability, favoring applications in high-temperature materials .
- The amino group at position 2 offers nucleophilic reactivity distinct from the dimethylaminoethyl group, which is more sterically hindered and basic .
Reactivity and Functional Group Analysis
- Dimethylaminoethyl Group: Introduces strong basicity (pKa ≈ 8–9), enhancing solubility in aqueous systems and enabling protonation-dependent interactions. This contrasts with non-amine esters like ethyl 2,5-dimethylfuran-3-carboxylate, which lack pH-sensitive behavior .
- Furan vs. Benzofuran/Thiophene : Furan derivatives exhibit moderate electron density, while benzofuran and thiophene derivatives offer enhanced aromaticity and stability .
- Ester Flexibility: The ethyl ester in 2-(dimethylamino)ethyl 2-methylfuran-3-carboxylate may undergo hydrolysis under alkaline conditions, a property shared with ethyl 2-formylfuran-3-carboxylate but mitigated in benzofuran derivatives due to steric hindrance .
Biological Activity
2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate is a compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate features a furan ring, which is known for its reactivity and ability to form various derivatives. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.
The mechanism of action for compounds similar to 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate often involves interactions with molecular targets such as proteins and enzymes. The dimethylamino group can facilitate hydrogen bonding and electrostatic interactions, potentially modulating the activity of these biomolecules. The furan ring contributes to the compound's stability and reactivity, influencing its biological behavior.
Antitumor Activity
Research indicates that compounds with structural similarities to 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate exhibit significant antitumor activity. For instance, derivatives have been shown to inhibit tumor growth in various cancer models. A notable study demonstrated that certain furan derivatives effectively inhibited the growth of small-cell lung cancer cells, suggesting potential applications in cancer therapy .
Cytotoxicity
The cytotoxic effects of this compound have been evaluated against several human cancer cell lines. One study reported that specific derivatives displayed broad-spectrum cytotoxicity against different cancer types, including breast and lung cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications in the substituents significantly affected the potency of these compounds .
Study on Anticancer Properties
A study investigating a related compound demonstrated that it induced apoptosis in H146 xenograft tumors in SCID mice. The treatment resulted in significant cleavage of apoptosis markers such as PARP and caspase-3, indicating robust apoptotic activity at specific dosages .
Table 1: Summary of Antitumor Activity
| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 2-(Dimethylamino)ethyl... | H146 | 21-22 | Induction of apoptosis |
| Related Furan Derivative | MCF-7 | <50 | Inhibition of cell replication |
| Other Derivative | A549 | >100 | Limited activity |
Pharmacokinetics and Toxicity
In vivo studies have shown that compounds similar to 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate are well tolerated at certain doses in animal models. For example, a maximum tolerated dose (MTD) study indicated that doses up to 15 mg/kg did not result in significant weight loss or toxicity signs in SCID mice . This highlights the potential for therapeutic applications with manageable side effects.
Q & A
Q. What synthetic methodologies are commonly employed to prepare 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate?
The compound is typically synthesized via esterification or coupling reactions. For example, carboxyl groups on the furan ring can react with dimethylaminoethanol using coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under anhydrous conditions. Purification often involves column chromatography with gradients of ethyl acetate and hexane, followed by spectroscopic validation (NMR, IR) .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include - and -NMR for structural confirmation, HPLC for purity assessment, and mass spectrometry (ESI-MS or GC-MS) for molecular weight verification. Pharmacopeial standards recommend testing for residual monomers or impurities using chromatographic methods with UV detection at 220–280 nm .
Q. How should researchers handle and store 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate to ensure stability?
Store the compound in amber glass vials under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid prolonged exposure to light, moisture, or oxygen, as the tertiary amine and ester groups may hydrolyze or oxidize. Pre-use purity checks via TLC or HPLC are advised .
Advanced Research Questions
Q. How does the concentration of 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate affect its efficiency as a co-initiator in photopolymerization?
Studies on analogous amines (e.g., 2-(dimethylamino)ethyl methacrylate) show that higher amine concentrations improve the degree of conversion in resin systems when paired with camphorquinone (CQ). However, excess amine can lead to phase separation. Optimal CQ/amine ratios (e.g., 1:2) balance reactivity and physical properties, as demonstrated in resin cements .
Q. What strategies resolve contradictions in purity data from different chromatographic methods?
Discrepancies between HPLC and GC-MS results may arise from volatility or thermal degradation. Cross-validate using orthogonal methods (e.g., NMR for structural integrity) and employ standardized calibration curves with certified reference materials. Method validation per ICH guidelines (specificity, linearity, accuracy) is critical .
Q. How do structural modifications to the furan ring influence the compound’s reactivity in polymer networks?
Substituents like methyl groups at the 2-position (as in 2-methylfuran-3-carboxylate derivatives) enhance steric hindrance, reducing polymerization rates. Comparative studies with 5-methylfuran-2-carboxylate analogs suggest that electron-donating groups on the furan ring stabilize radical intermediates, improving copolymerization efficiency .
Q. What computational approaches predict the compound’s reactivity in radical-mediated reactions?
Density functional theory (DFT) calculations can model hydrogen abstraction and electron-transfer mechanisms between the tertiary amine and photoinitiators (e.g., CQ). Parameters like bond dissociation energy (BDE) and frontier molecular orbitals (HOMO/LUMO) help predict synergistic effects with co-initiators like diphenyliodonium hexafluorophosphate (DPI) .
Q. How does solvent polarity impact the compound’s stability during long-term storage?
Polar aprotic solvents (e.g., acetonitrile) minimize hydrolysis compared to protic solvents (e.g., methanol). Accelerated stability studies under varying humidity (40–80% RH) and temperature (25–40°C) can model degradation kinetics, with LC-MS identifying breakdown products like dimethylamine or free carboxylic acids .
Methodological Considerations
- Experimental Design : For polymerization studies, use factorial designs to evaluate interactions between initiator concentrations, light intensity, and curing time. Replicate trials () ensure statistical robustness .
- Data Contradiction Analysis : Apply multivariate analysis (e.g., PCA) to disentangle confounding variables in reactivity studies. For example, thermal effects during photopolymerization may skew conversion measurements unless tightly controlled .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
